molecular formula C19H24O3 B4978265 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene

Cat. No. B4978265
M. Wt: 300.4 g/mol
InChI Key: FQTJSSUSUFDPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders. It has also been used to study the role of β2-adrenergic receptors in cardiovascular diseases, such as hypertension and heart failure.

Mechanism of Action

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the action of β2-adrenergic receptors. These receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they cause bronchodilation, vasodilation, and an increase in cardiac output. By blocking the action of these receptors, 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 can reduce the symptoms of respiratory and cardiovascular diseases.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 has been shown to have various biochemical and physiological effects. It can reduce airway hyperresponsiveness and inflammation in patients with asthma and chronic obstructive pulmonary disease. It can also reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. However, it can also cause side effects, such as bradycardia and hypotension, in some patients.

Advantages and Limitations for Lab Experiments

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which means that it can be used to study the specific role of these receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged experiments. However, it also has some limitations. It can cause off-target effects, such as the blockade of other adrenergic receptors, which can complicate the interpretation of results.

Future Directions

For the use of 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 include the study of its role in cancer progression and the development of more selective β2-adrenergic receptor antagonists.

Synthesis Methods

1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551 can be synthesized using various methods, including the reduction of 1-(3,4-dimethoxyphenyl)-2-(2-hydroxyethoxy)ethane with lithium aluminum hydride, followed by alkylation with 4-ethoxyphenol and 3-chloropropyl bromide. The resulting product is then treated with ethylmagnesium bromide to form 1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene 118,551.

properties

IUPAC Name

1-ethoxy-4-[3-(2-ethylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-16-8-5-6-9-19(16)22-15-7-14-21-18-12-10-17(11-13-18)20-4-2/h5-6,8-13H,3-4,7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTJSSUSUFDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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